

mercaptosuccinic acid as a brightening agent in electroplating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercaptosuccinic acid*

Cat. No.: *B166282*

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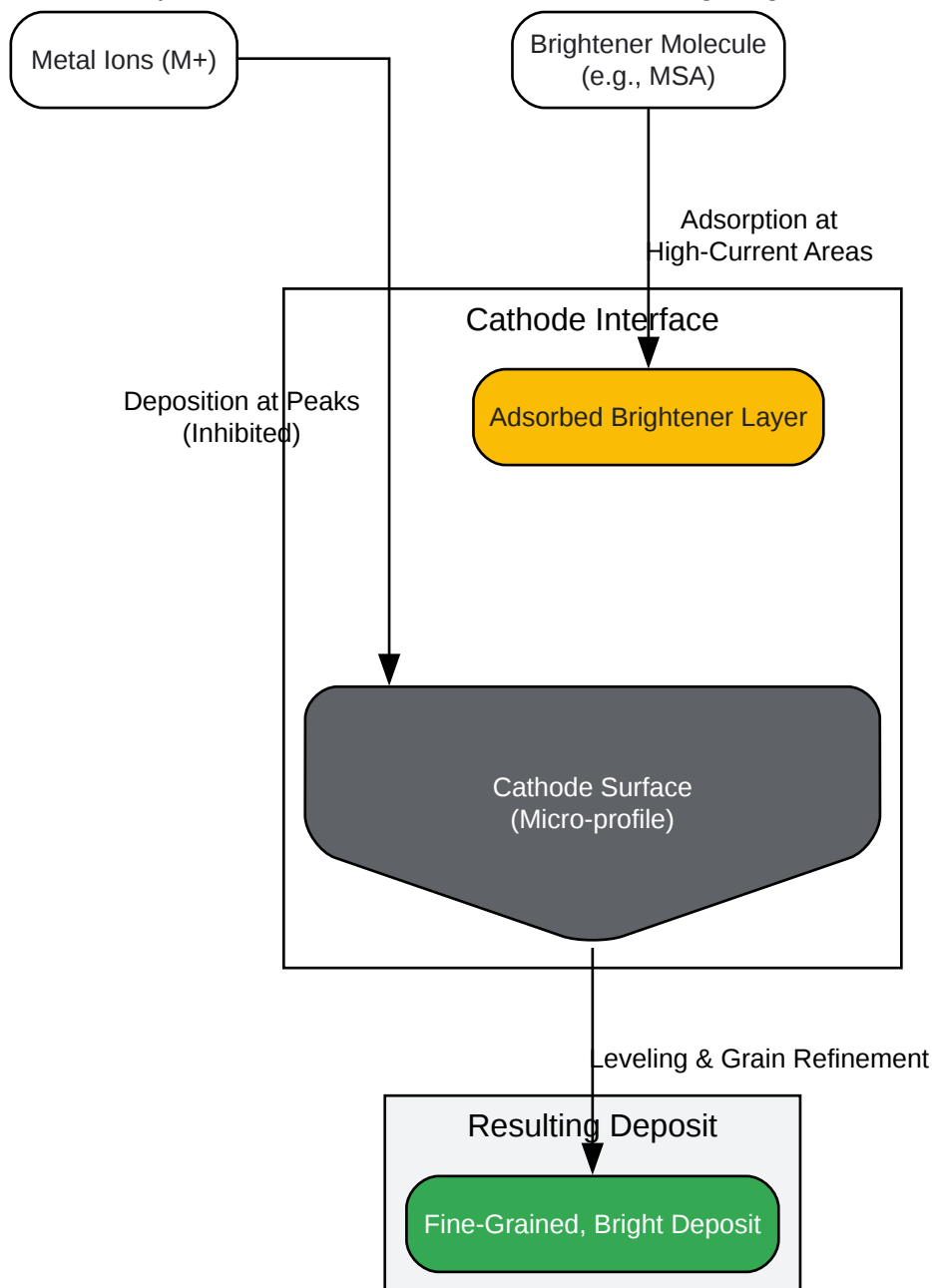
Mechanism of Action: The Role of Sulfur-Containing Additives

Organic additives are crucial in electroplating to control deposit growth and achieve desired finishes. Brighteners are additives that refine the grain structure of the electrodeposit, leading to a smooth, lustrous surface. Mercapto-compounds, including MSA, are thought to function through a mechanism of adsorption and polarization at the cathode surface.

- **Adsorption:** The sulfur atom in the thiol group exhibits strong affinity for metal surfaces, leading to the adsorption of the MSA molecule onto the cathode.
- **Complexation:** Carboxylic acid groups can form complexes with metal ions in the electrolyte. [1] In the case of MSA in gold plating, it forms a stable S-Au-S coordination structure, which influences the deposition potential and kinetics.[1]
- **Grain Refinement:** By adsorbing onto active growth sites (peaks and protrusions) on the cathode surface, these organic molecules inhibit random, coarse crystal growth. This forces the metal ions to deposit in the recessed areas (valleys) and promotes the formation of new crystal nuclei. The result is a fine-grained, leveled, and bright deposit.

Below is a conceptual diagram illustrating the proposed mechanism for a sulfur-containing brightening agent at the electrode-electrolyte interface.

Conceptual Mechanism of a Sulfur-Containing Brightener



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Caption: Proposed mechanism of brightener action at the cathode surface.

Application of MSA in Cyanide-Free Gold Plating

Mercaptosuccinic acid has been successfully used as a complexing agent to create a stable, slightly acidic, cyanide-free immersion gold plating bath.[1][2] In this application, MSA's primary

role is to complex Au(I) ions, preventing their disproportionation and enabling the deposition of a high-quality gold film.^[2]

Key Findings:

- **Bath Stability:** An MSA-Au(I) plating bath demonstrated good stability over 30 days.^[1]
- **Deposit Quality:** The resulting gold coating exhibited a fine and even grain size, good weldability, and excellent corrosion resistance.^[1]
- **Mechanism:** Density Functional Theory (DFT) studies show that the sulfur atom in MSA has a much stronger coordination capacity for Au⁺ than other atoms, leading to a stable S-Au-S complex.^{[1][2]}

Quantitative Data from MSA-Based Gold Plating

The following table summarizes the corrosion performance of a Cu/Ni-P/Au coating where the gold layer was deposited using an MSA-based bath, compared to uncoated copper and a Ni-P coating. The tests were conducted in a 3.5 wt% NaCl solution.^[1]

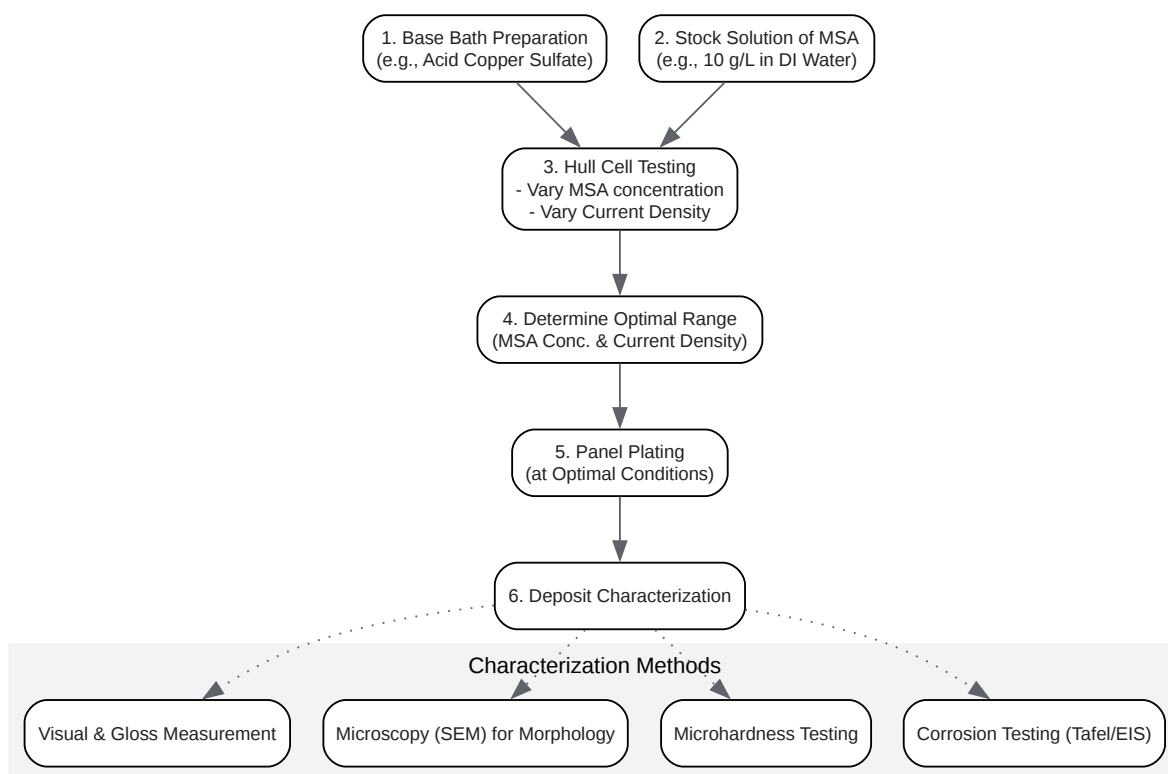
Coating	Corrosion Potential (E _{corr}) vs. SCE	Corrosion Current Density (I _{corr})
Uncoated Cu Sheet	-0.246 V	9.738 μA/cm ²
Cu/Ni-P Coating	-0.218 V	8.315 μA/cm ²
Cu/Ni-P/Au (with MSA)	-0.130 V	7.439 μA/cm ²

Protocol for Evaluating MSA as a Brightening Agent

While specific protocols for MSA as a primary brightener in copper or zinc plating are not readily available, researchers can adapt standard methodologies for evaluating plating additives. The following section provides a generalized protocol for assessing the brightening and leveling effects of MSA in an acid copper sulfate bath.

Experimental Workflow

The overall process for evaluating a new additive like MSA involves preparing the plating bath, performing tests to determine the optimal concentration and operating conditions, and characterizing the resulting deposit.



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Caption: General workflow for evaluating an electroplating additive.

Materials and Equipment

- Chemicals: Copper (II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$), Sulfuric Acid (H_2SO_4 , 98%), Hydrochloric Acid (HCl, 37%), **Mercaptosuccinic Acid (MSA)**, Deionized (DI) water.

- Equipment: DC Power Supply, Hull Cell (267 mL), copper anodes, steel or brass cathodes (Hull cell panels), beaker for plating, magnetic stirrer and hot plate, gloss meter, scanning electron microscope (SEM), microhardness tester, potentiostat for corrosion testing.

Bath Preparation (Acid Copper Example)

- Prepare the base electrolyte by dissolving 200-220 g/L of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in DI water.
- Slowly add 50-60 g/L of concentrated H_2SO_4 to the solution under constant stirring. Caution: This is an exothermic reaction.
- Add 50-100 mg/L of HCl.
- Prepare a 10 g/L stock solution of MSA by dissolving it in DI water.

Hull Cell Protocol

The Hull Cell is a trapezoidal plating cell that allows for the evaluation of the plating deposit over a wide range of current densities on a single panel.

- Pour 267 mL of the base electrolyte into the Hull Cell.
- Place a copper anode in the designated slot.
- Place a clean, polished steel or brass cathode panel in the other slot.
- Add a specific volume of the MSA stock solution (e.g., to achieve 10 mg/L).
- Connect the electrodes to the DC power supply.
- Apply a total current of 2 A for 5-10 minutes. Do not use agitation for the initial screening.
- Remove, rinse, and dry the panel. Observe the brightness, burning, and dullness at different positions on the panel, which correspond to different current densities.
- Repeat steps 4-7 with increasing concentrations of MSA (e.g., 25 mg/L, 50 mg/L, 100 mg/L) to determine the optimal concentration range for producing a bright deposit.

Deposit Characterization Protocols

Once an optimal concentration is identified, larger panels should be plated at a constant current density for detailed analysis.

- **Gloss Measurement:** Use a gloss meter at a 60° angle to quantify the brightness of the plated surface in Gloss Units (GU).^[5] A higher GU value corresponds to a brighter deposit.
- **Surface Morphology:** Use Scanning Electron Microscopy (SEM) to examine the surface of the deposit. A bright deposit will typically show a fine, compact, and nodular grain structure.
- **Microhardness:** Perform Vickers microhardness tests on the cross-section of the deposit to determine the effect of the additive on the mechanical properties of the coating.
- **Corrosion Resistance:** Use electrochemical methods like potentiodynamic polarization (Tafel plots) or Electrochemical Impedance Spectroscopy (EIS) in a corrosive medium (e.g., 3.5% NaCl solution) to determine the corrosion potential (E_{corr}) and corrosion current (I_{corr}).^[1] A lower I_{corr} value indicates better corrosion resistance.

By following these protocols, researchers can systematically evaluate the potential of **Mercaptosuccinic Acid** as a brightening agent and determine its efficacy and optimal operating conditions for various electroplating applications.

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- To cite this document: BenchChem. [mercaptosuccinic acid as a brightening agent in electroplating]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166282#mercaptosuccinic-acid-as-a-brightening-agent-in-electroplating]

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